N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS2/c22-14-6-3-8-18-19(14)24-21(29-18)26-25-20(27)13-11-16(17-9-4-10-28-17)23-15-7-2-1-5-12(13)15/h1-11H,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVTYNFXGPKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.9 g/mol. The compound features a complex structure that combines multiple pharmacophores, which may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline and hydrazide scaffolds have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluating various quinoline-hydrazide derivatives demonstrated that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The most active derivatives displayed IC50 values ranging from 2.71 µM to 5.94 µM, indicating their potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .
Table 1: Anticancer Activity of Selected Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis via p53 pathway |
| Compound A | 5.94 | EGFR Kinase Inhibition |
| Doxorubicin | 6.18 | DNA Intercalation |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis, particularly through the upregulation of the tumor suppressor protein p53 and activation of caspases . This apoptotic pathway is crucial in preventing the proliferation of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, compounds containing the benzothiazole moiety have been reported to exhibit antimicrobial activity against various pathogens. The structural features that confer this activity include the ability to interact with bacterial membranes and inhibit essential enzymes.
Research Findings
Research has indicated that benzothiazole derivatives can demonstrate significant antibacterial properties, making them potential candidates for developing new antibacterial agents .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 32 µg/mL |
| Benzothiazole Derivative B | S. aureus | 16 µg/mL |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Table 2: Spectral and Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
